molecular formula C13H14N2O3S B2878407 N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylbenzamide CAS No. 1311670-70-8

N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylbenzamide

Cat. No.: B2878407
CAS No.: 1311670-70-8
M. Wt: 278.33
InChI Key: NTGFPOCFDVIQSF-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylbenzamide is a complex organic compound characterized by the presence of a cyanomethyl group, a cyclopropyl ring, and a methanesulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylbenzamide typically involves the reaction of a suitable benzamide derivative with cyanomethyl and cyclopropyl reagents under controlled conditions. One common method involves the use of N-cyanoacetamides, which are synthesized by treating substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions often include stirring without solvent at room temperature or using a steam bath for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or methanesulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may induce systemic acquired resistance in plants by activating defense gene expression and enhancing resistance to pathogens .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-cyanomethyl derivatives, such as N-(cyanomethyl)-2-chloroisonicotinamide and N-(cyanomethyl)-N-phenylsulfonylbenzamide .

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl ring and methanesulfonyl group differentiates it from other cyanomethyl derivatives, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-19(17,18)12-4-2-3-10(9-12)13(16)15(8-7-14)11-5-6-11/h2-4,9,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGFPOCFDVIQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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